1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, an isopropoxymethyl group at position 5, and a sulfonyl chloride group at position 4. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at position 1 through alkylation using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced at position 5 through a nucleophilic substitution reaction using isopropoxymethyl chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at position 4. This can be achieved through the reaction of the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide derivatives when reacted with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isopropoxymethyl group.
Substitution Reactions: The ethyl and isopropoxymethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfonamides, oxidized pyrazole derivatives, and substituted pyrazoles.
Scientific Research Applications
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The sulfonyl chloride group is particularly reactive, allowing for the modification of biological molecules and the study of their functions.
Comparison with Similar Compounds
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group.
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-ethyl-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-8(6-15-7(2)3)9(5-11-12)16(10,13)14/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIMKUZKTDPNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.